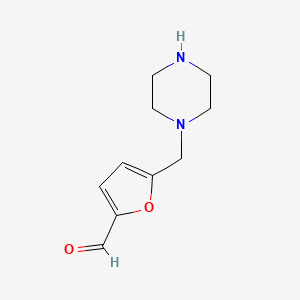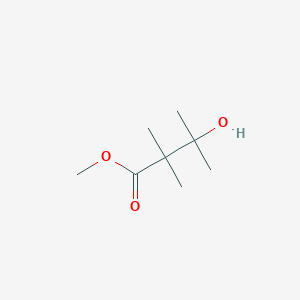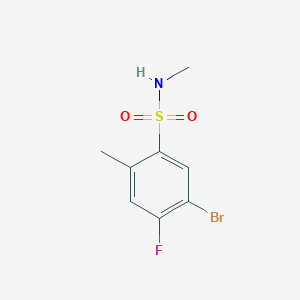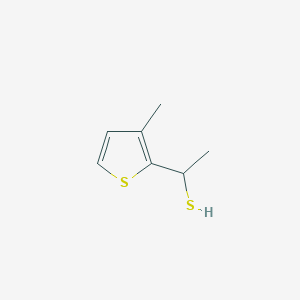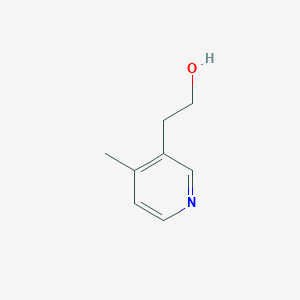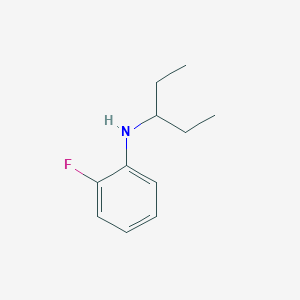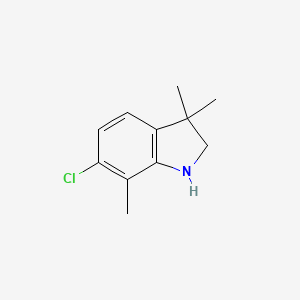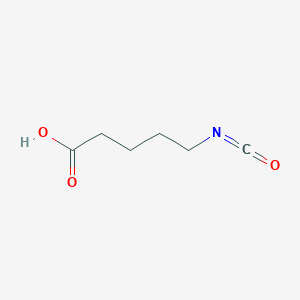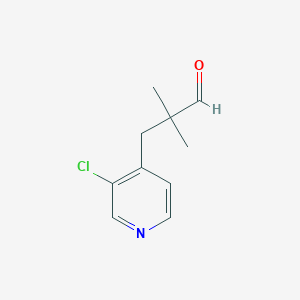
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal is an organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a chlorinated pyridine ring attached to a dimethylpropanal group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal typically involves the chlorination of pyridine derivatives followed by the introduction of the dimethylpropanal group. One common method involves the reaction of 3-chloropyridine with 2,2-dimethylpropanal under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact pathways and targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloropyridin-4-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of the aldehyde group.
3-(3-Chloropyridin-4-yl)propanoic acid: This compound features a carboxylic acid group instead of the aldehyde group.
Uniqueness
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal is unique due to the presence of the dimethylpropanal group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
3-(3-chloropyridin-4-yl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,7-13)5-8-3-4-12-6-9(8)11/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
HKJNEXTUHJOICP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=NC=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)


